N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide
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Overview
Description
N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrahydropyran ring, a thioether linkage, and a benzenesulfonamide group, which collectively contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Thioether Formation: The thioether linkage is formed by reacting the tetrahydropyran derivative with an appropriate thiol under basic conditions.
Sulfonamide Formation: The final step involves the reaction of the thioether intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzenesulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, alcohols, bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Scientific Research Applications
N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity . The thioether linkage and tetrahydropyran ring contribute to the compound’s overall stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Contains a tetrahydropyran ring and hydroxylamine group.
Tetrahydropyran-2-ol: Features a tetrahydropyran ring with a hydroxyl group.
Tetrahydro-2-methyl-2H-pyran: A methyl-substituted tetrahydropyran derivative.
Uniqueness
N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide is unique due to its combination of a tetrahydropyran ring, thioether linkage, and benzenesulfonamide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Biological Activity
N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, experimental findings, and a detailed analysis of its pharmacological properties.
Chemical Structure and Properties
The compound this compound can be structurally represented as follows:
- Molecular Formula : C₁₆H₁₈N₂O₄S
- Molecular Weight : 342.39 g/mol
The presence of the oxan ring and the sulfonamide group suggests potential interactions with various biological targets, which can lead to diverse pharmacological effects.
Research indicates that compounds similar to this compound may exert their biological effects through the modulation of calcium channels and other cellular pathways. For instance, studies on related benzenesulfonamides have shown that they can influence perfusion pressure and coronary resistance by interacting with calcium channels, suggesting that this compound may have similar mechanisms .
Cardiovascular Effects
A study evaluated the effects of various benzenesulfonamide derivatives on isolated rat hearts, focusing on their impact on perfusion pressure and coronary resistance. The findings revealed that certain derivatives could significantly decrease perfusion pressure, indicating potential applications in cardiovascular therapies .
Compound | Effect on Perfusion Pressure | Effect on Coronary Resistance |
---|---|---|
This compound | Decreased | Decreased |
4-(2-aminoethyl)-benzenesulfonamide | Decreased | Decreased |
2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide | Minimal effect | Minimal effect |
Anticancer Activity
Recent investigations into sulfonamide derivatives have highlighted their potential anticancer properties. For example, compounds with similar structural features have demonstrated efficacy against various cancer cell lines, including colon and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Studies
- Cardiovascular Study : In a controlled experiment using isolated rat hearts, this compound was administered to evaluate its impact on heart function. Results indicated a significant reduction in both perfusion pressure and coronary resistance, supporting its role as a potential therapeutic agent for managing cardiovascular conditions .
- Anticancer Research : A study focusing on the anticancer properties of sulfonamide derivatives included this compound. The compound exhibited cytotoxic effects against several cancer cell lines, suggesting its viability as a candidate for further development in cancer therapy .
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S2/c15-19(16,13-4-2-1-3-5-13)14-8-11-18-12-6-9-17-10-7-12/h1-5,12,14H,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENUPEBVTXOCRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNS(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.